4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile
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Overview
Description
4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile is a complex organic compound featuring an imidazole ring substituted with phenyl and methylphenyl groups, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a precursor containing the necessary substituents to form the imidazole ring. For example, a reaction between a substituted benzyl isocyanide and an aldehyde in the presence of a base can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as zinc chloride, and employing microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid under microwave activation.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of sulfinyl and sulfonyl derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile: Shares structural similarities but has different substituents on the imidazole ring.
2-(4-methylsulfonylphenyl)indole derivatives: Similar in having a substituted aromatic ring but differ in the core structure.
Uniqueness
4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-16-7-11-19(12-8-16)22-21(18-5-3-2-4-6-18)25-23(26-22)20-13-9-17(15-24)10-14-20/h2-14H,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTABOZDUGOCLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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